molecular formula C9H15N3 B1422920 3-(4-methyl-1H-pyrazol-1-yl)piperidine CAS No. 1247747-56-3

3-(4-methyl-1H-pyrazol-1-yl)piperidine

Cat. No.: B1422920
CAS No.: 1247747-56-3
M. Wt: 165.24 g/mol
InChI Key: FWDVJOKDANNSCK-UHFFFAOYSA-N
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Description

3-(4-methyl-1H-pyrazol-1-yl)piperidine: is a heterocyclic compound that features both a pyrazole and a piperidine ring The pyrazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms, while the piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method is the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. This pyrazole intermediate can then be reacted with piperidine under suitable conditions to form the final compound.

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction can lead to the formation of amine derivatives.

    Substitution: Substitution reactions can yield various halogenated derivatives.

Scientific Research Applications

Chemistry:

In organic synthesis, 3-(4-methyl-1H-pyrazol-1-yl)piperidine is used as a building block for the synthesis of more complex molecules

Biology and Medicine:

The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It may be used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Industry:

In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

    3-(1H-pyrazol-1-yl)piperidine: Lacks the methyl group on the pyrazole ring.

    4-methyl-1H-pyrazole: Contains only the pyrazole ring with a methyl group.

    Piperidine: Contains only the piperidine ring without the pyrazole moiety.

Uniqueness:

3-(4-methyl-1H-pyrazol-1-yl)piperidine is unique due to the presence of both the pyrazole and piperidine rings, which confer distinct chemical and biological properties. The methyl group on the pyrazole ring further enhances its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

3-(4-methylpyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-8-5-11-12(7-8)9-3-2-4-10-6-9/h5,7,9-10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDVJOKDANNSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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